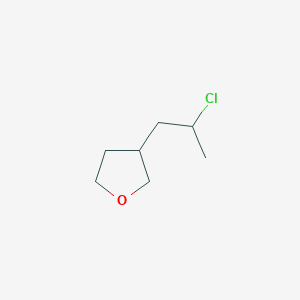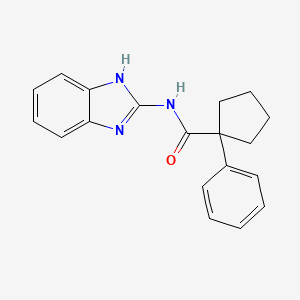
N-(1H-benzimidazol-2-yl)-1-phenylcyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazole derivatives are a class of compounds that have a wide range of applications in medicinal chemistry . They are known to exhibit significant biological activities, including antiviral, antitumor, and antidiabetic effects .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives . The specific synthesis process can vary depending on the desired benzimidazole derivative .
Molecular Structure Analysis
Benzimidazole derivatives typically have a planar molecular structure . The benzimidazole core is often planar, and the overall structure can be influenced by various substituents .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, including reactions with different nucleophiles and electrophiles . The specific reactions can depend on the substituents present on the benzimidazole core .
Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary widely depending on their specific structure. For example, some benzimidazole derivatives have been found to have low solubility in water .
Aplicaciones Científicas De Investigación
Allosteric Activators of Human Glucokinase
This compound has been used in the design and synthesis of newer N-benzimidazol-2yl benzamide analogues as allosteric activators of human glucokinase . Allosteric activators of human glucokinase have shown significant hypoglycemic effects for therapy of type-2 diabetes in animal as well as human models .
Hypoglycemic Agents
The compound has been studied for its potential as a hypoglycemic agent. It has been found that some newer N-benzimidazol-2yl substituted benzamide analogues have shown promising results in the treatment of type-2 diabetes .
Molecular Docking Investigations
The compound has been used in molecular docking investigations for predicting the bonding interactions of these derivatives with the residues in the allosteric site of glucokinase protein .
Anticancer Agents
The compound has been synthesized as a potential anticancer agent . The structure-activity relationship (SAR) analysis of synthesized benzimidazoles on human lung (A549), breast (MDA-MB-231) and prostate (PC3) cancer cell lines showed that the presence of certain groups on the benzimidazole scaffold was a contributing factor influencing the anticancer activity .
Bioactivity against Cancer Cell Lines
Two series of 2-phenylbenzimidazoles were synthesized by a simple process with high yield and efficiency, and they illuminated the effect of substituent groups in their structures on the bioactivity against three cancer cell lines A549, MDA-MB-231, and PC3 .
Synthesis of Benzimidazole Derivatives
The compound has been used in the synthesis of benzimidazole derivatives, which have been intensively studied for use as a new generation of anticancer agents .
Mecanismo De Acción
Target of Action
The primary target of N-(1H-benzimidazol-2-yl)-1-phenylcyclopentane-1-carboxamide, also known as N-BENZIMIDAZOL-2-YL(PHENYLCYCLOPENTYL)FORMAMIDE, is human glucokinase (GK) . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism. It acts as a glucose sensor, triggering shifts in metabolism or cell function in response to rising or falling levels of glucose, such as occur after a meal or when fasting .
Mode of Action
This compound acts as an allosteric activator of human glucokinase . Allosteric activation refers to the regulation of a protein by binding an effector molecule at a site other than the protein’s active site. The compound binds to the allosteric site of the glucokinase protein, leading to conformational changes that increase the protein’s catalytic action . This results in an increased rate of conversion of glucose to glucose-6-phosphate, the first step in most glucose metabolism pathways .
Biochemical Pathways
The activation of glucokinase affects the glycolysis pathway and glucose metabolism . By increasing the rate of conversion of glucose to glucose-6-phosphate, it effectively promotes the utilization of glucose, thereby helping to regulate blood sugar levels. This has significant implications for the management of type-2 diabetes .
Result of Action
The activation of glucokinase by this compound leads to an increase in the rate of glucose metabolism, which can help to regulate blood sugar levels . This can be particularly beneficial in the management of type-2 diabetes, where the body’s ability to regulate blood sugar is impaired .
Safety and Hazards
Direcciones Futuras
The development of new benzimidazole derivatives with improved biological activity and safety profiles is an active area of research . This includes the design of benzimidazole derivatives with distinct mechanisms of action at the molecular level, which could potentially be used as single drugs with improved safety .
Propiedades
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c23-17(22-18-20-15-10-4-5-11-16(15)21-18)19(12-6-7-13-19)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZHOPKSKOPLAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-benzimidazol-2-yl)-1-phenylcyclopentane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(Boc-amino)-2-azaspiro[3.5]nonane](/img/structure/B2821210.png)

![1-[(4-Fluorophenyl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate](/img/structure/B2821212.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl}acetamide](/img/structure/B2821214.png)
![4-{[(2,3-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole](/img/structure/B2821218.png)
![Ethyl 4-[(7-butyl-1,3-dimethyl-2,6-dioxopurin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2821221.png)
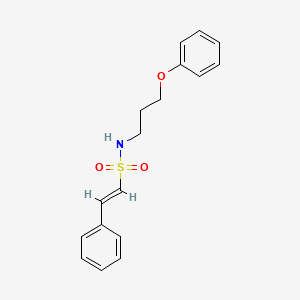

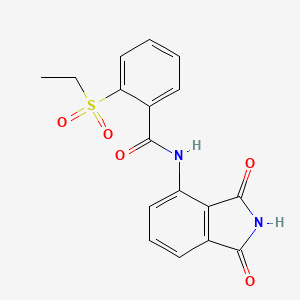
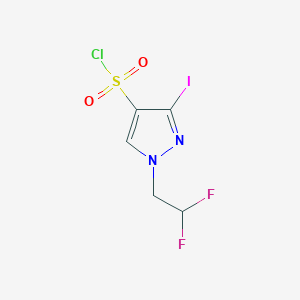

![(5-Chlorothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2821228.png)
![Tert-butyl 5-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2821230.png)
